molecular formula C23H25ClN2O2S B4790988 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide

Cat. No. B4790988
M. Wt: 429.0 g/mol
InChI Key: OVGAZZJNBILHIC-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide, commonly known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

CEP-33779 inhibits the activity of the transcription factor NF-κB by binding to the kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB pathway. By inhibiting the activity of IKKβ, CEP-33779 prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune-mediated tissue damage. In addition, CEP-33779 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of CEP-33779 is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of CEP-33779 is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of CEP-33779. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another potential direction is the investigation of the potential therapeutic applications of CEP-33779 in other diseases such as neurodegenerative disorders and metabolic diseases. Additionally, the combination of CEP-33779 with other therapeutic agents may enhance its efficacy and broaden its therapeutic applications.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activity by CEP-33779 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune-mediated tissue damage.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2S/c1-4-6-7-21(27)26(18-12-14-19(28-3)15-13-18)23-25-22(20(5-2)29-23)16-8-10-17(24)11-9-16/h8-15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGAZZJNBILHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide
Reactant of Route 4
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide
Reactant of Route 5
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide
Reactant of Route 6
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide

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